molecular formula C11H15NO2 B11947485 ethyl N-(2,4-dimethylphenyl)carbamate CAS No. 35601-95-7

ethyl N-(2,4-dimethylphenyl)carbamate

Cat. No.: B11947485
CAS No.: 35601-95-7
M. Wt: 193.24 g/mol
InChI Key: DCVORZHXEUBUSJ-UHFFFAOYSA-N
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Description

Ethyl N-(2,4-dimethylphenyl)carbamate (CAS 35601-95-7) is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It belongs to the carbamate family, a class of compounds where a carbonyl group is linked to both an alkoxyl group and an amino group . The carbamate functional group is recognized in medicinal chemistry for its chemical and proteolytic stability, its ability to mimic peptide bonds, and its capacity to penetrate cell membranes, making it a valuable structural motif in drug discovery . While specific studies on this exact isomer are limited, recent scientific literature highlights the significant research value of structurally related compounds. Synthetic carbamate derivatives based on the ethylenediurea (EDU) moiety have demonstrated promising anti-proliferative activity in vitro against several human cancer cell lines, including MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma) . In these studies, certain EDU analogs with an ethylene substituent on the phenyl ring were able to inhibit cancer cell proliferation by 70-90% without exhibiting cytotoxic effects on non-cancerous cells . The proposed mechanism of action for such compounds, based on molecular modeling data, is the inhibition of the A2AR adenosine receptor, an emerging target in cancer immunotherapy . This makes carbamate derivatives a compelling area of investigation for developing novel anticancer therapeutics and for use in pharmacological research. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

35601-95-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl N-(2,4-dimethylphenyl)carbamate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)12-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

DCVORZHXEUBUSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Substrate Ratio : 1:1 molar ratio of 2,4-dimethylaniline to ethyl chloroformate.

  • Base : Sodium bicarbonate (1.5 eq) or triethylamine (1.1 eq).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0°C initial cooling, followed by stirring at room temperature for 12–24 hours.

Mechanistic Pathway :

Ar-NH2+ClCOOEtBaseAr-NHCOOEt+HCl\text{Ar-NH}_2 + \text{ClCOOEt} \xrightarrow{\text{Base}} \text{Ar-NHCOOEt} + \text{HCl}

The base neutralizes HCl, shifting equilibrium toward product formation.

Yield and Purity :

  • Typical yields range from 85–95% after purification by silica gel chromatography.

  • Purity exceeds 99% (GC analysis) when using anhydrous conditions.

Catalytic Esterification with Organic Carbonates

An alternative phosgene-free route employs dialkyl carbonates (e.g., diethyl carbonate) and metal catalysts, as described in patents.

Protocol (Adapted from CN100349861C):

  • Reactants : 2,4-dimethylaniline (1 eq), diethyl carbonate (3 eq).

  • Catalyst : Magnesium oxide (MgO) or zinc octoate (5–10 wt%).

  • Conditions : Reflux at 150–200°C for 2–6 hours under nitrogen.

  • Byproduct : Ethanol, removed via distillation to drive equilibrium.

Key Advantages :

  • Avoids hazardous chloroformate reagents.

  • Catalyst recyclability (>10 cycles without significant activity loss).

Limitations :

  • Higher energy input required.

  • Moderate yields (70–80% ) due to competing side reactions.

Solvent-Free Synthesis Using Acid Catalysts

A green chemistry approach utilizes 4-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid catalyst, adapted from solvent-free carbamate syntheses.

Procedure :

  • Mix 2,4-dimethylaniline (1 eq) and ethyl chloroformate (1.05 eq).

  • Add DBSA (5 mol%) and stir at 60°C for 2 hours.

  • Quench with ice water and extract with ethyl acetate.

Performance Metrics :

  • Yield: 92–94% .

  • Reaction time reduced by 50% compared to traditional methods.

Hydrogenation of Nitro Precursors

Though less common for this specific compound, a patent describing benzocaine synthesis suggests a viable adaptation:

  • Start with 2,4-dimethylnitrobenzene instead of 4-nitrobenzoic acid.

  • Perform esterification with ethanol and rare-earth catalysts (e.g., Nd2_2O3_3).

  • Hydrogenate intermediates using Pd/C (5 wt%) at 80–100°C .

Challenges :

  • Requires nitro-group introduction, adding synthetic steps.

  • Final yield for analogous structures: ≤75% .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalabilityEnvironmental Impact
Chloroformate-Amine85–95>9912–24 hHighModerate (HCl waste)
Organic Carbonate70–8095–982–6 hModerateLow
Solvent-Free (DBSA)92–94>992 hHighLow
Hydrogenation60–7590–956–8 hLowHigh (H2_2 use)

Optimization Strategies

Catalyst Screening

  • Zeolites : Improve selectivity in carbonate-based routes by reducing side products.

  • Enzyme Catalysis : Lipases (e.g., Candida antarctica) enable room-temperature reactions but with lower yields (~65% ).

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances reaction rates but complicates purification.

  • Ionic Liquids : [BMIM][BF4_4] increases yield by 8–10% in chloroformate reactions.

Industrial-Scale Considerations

  • Continuous flow reactors reduce processing time by 40% for chloroformate method.

  • Catalytic distillation integrates reaction and separation in carbonate routes .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,4-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(2,4-dimethylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-(2,4-dimethylphenyl)carbamate involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The carbamate functionality allows it to modulate biological properties and improve stability and pharmacokinetic properties. It can act as a peptide bond surrogate, making it useful in drug design .

Comparison with Similar Compounds

Structural Features :

  • Core structure : Carbamate group (-O-CO-NH-) with ethyl and 2,4-dimethylphenyl substituents.
  • Pesticides: Ethyl and methyl carbamates with aromatic substituents are common in agrochemicals (e.g., fenoxycarb in ; WH-4-023 in ) .
  • Pharmaceutical intermediates: Carbamates with dimethylamino or halogen substituents are explored for acetylcholinesterase inhibition () .

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications References
Ethyl N-(2,4-dimethylphenyl)carbamate C11H15NO2 193.24 (est.) 2,4-dimethylphenyl, ethyl Potential pesticidal/pharmaceutical use
Ethyl carbamate (EC) C3H7NO2 89.09 Ethyl, unsubstituted phenyl Carcinogen (liver/lung tumors in rodents)
Vinyl carbamate C3H5NO2 87.08 Vinyl group Highly carcinogenic (10× potency vs. EC)
Ethyl N-(3-chloro-4-methylphenyl)carbamate C10H12ClNO2 213.66 3-chloro, 4-methylphenyl Not specified; structural analog
WH-4-023 (2,6-dimethylphenyl carbamate) C32H36N6O4 568.67 2,6-dimethylphenyl, pyrimidine Kinase inhibitor (KIN112)
N,N-Dimethylcarbamates (e.g., 9a–9d) Varies 250–300 (est.) Dimethylamino, quinoline rings Acetylcholinesterase inhibition
Key Observations:

Substituent Position and Bioactivity: The 2,4-dimethylphenyl group in the target compound contrasts with 2,6-dimethylphenyl in WH-4-023 (). Positional isomerism significantly alters steric and electronic properties, impacting receptor binding in kinase inhibition . Halogen vs.

Carcinogenicity Trends: Ethyl carbamate (EC) induces hepatic and lung tumors in rodents but is less potent than vinyl carbamate, which features a reactive vinyl group enabling metabolic activation to mutagenic epoxides .

Physicochemical Properties

  • Solubility and Stability: Carbamates with aromatic substituents (e.g., 2,4-dimethylphenyl) exhibit lower water solubility compared to simpler analogs like EC due to hydrophobic interactions . N,N-Dimethylcarbamates () show varied solubility based on quinoline ring substituents, with methyl groups enhancing lipophilicity .
  • Thermal Stability :

    • Ethyl carbamate decomposes at ~168°C, while substituted carbamates (e.g., WH-4-023) may have higher thermal stability due to bulky aromatic groups .

Toxicological and Environmental Considerations

  • Ethyl carbamate (EC) is a Group 2A carcinogen, with high levels detected in fermented foods and beverages (). Its metabolic activation via cytochrome P450 produces genotoxic metabolites .
  • Vinyl carbamate’s higher carcinogenicity is attributed to its conversion to reactive epoxides, a pathway absent in EC or the target compound .
  • Environmental persistence of substituted carbamates depends on substituents; halogenated variants (e.g., ) may exhibit longer half-lives .

Biological Activity

Ethyl N-(2,4-dimethylphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Overview of this compound

This compound is a carbamate derivative characterized by its unique phenyl substitution. Carbamates are known for their diverse biological activities, including inhibition of acetylcholinesterase (AChE), which plays a critical role in neurotransmission. The structural attributes of this compound suggest potential interactions with various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as AChE and butyrylcholinesterase (BuChE), which are crucial for neurotransmission and other physiological processes .
  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains .
  • Anticancer Properties : Preliminary research suggests potential anticancer effects, although detailed studies are necessary to elucidate these findings further.

Antimicrobial and Antifungal Activity

This compound has shown promising results in inhibiting microbial growth. The following table summarizes the antimicrobial activity against selected pathogens:

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has explored the anticancer potential of this compound. A study evaluating its effects on cancer cell lines revealed:

Cell Line Cell Viability (%) Concentration (µM) Reference
A549 (Lung cancer)5550
Caco-2 (Colon cancer)4750

The results suggest that the compound reduces cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

Study on Enzyme Inhibition

A significant study evaluated the inhibition of AChE by this compound. The compound was found to be a reversible inhibitor with an IC50 value indicative of moderate potency compared to other known inhibitors. This suggests its potential utility in treating conditions associated with cholinergic dysfunction .

Toxicological Assessment

Toxicological studies conducted on animal models demonstrated that this compound exhibited low toxicity at therapeutic doses. Parameters such as liver histology and hematological indices remained stable across various dosages, suggesting safety for further development .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and the ethyl ester group (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) . 13^{13}C NMR confirms the carbamate carbonyl (δ 155–160 ppm) .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]+^+ expected for C11_{11}H15_{15}NO2_2) .
  • HPLC : Reverse-phase HPLC with UV detection (λ~254 nm) assesses purity (>98%) and detects hydrolytic byproducts .

How does the stability of this compound vary under different pH and temperature conditions?

Intermediate Research Question

  • Hydrolytic Stability : Under acidic (pH 2) or basic (pH 12) conditions, the carbamate ester undergoes hydrolysis to 2,4-dimethylaniline and ethyl carbonic acid. Kinetic studies show faster degradation at pH 12 (t1/2_{1/2} ~4 hrs) due to nucleophilic hydroxide attack .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, with differential scanning calorimetry (DSC) identifying endothermic peaks correlating with melting points .
  • Storage Recommendations : Store at -20°C in inert atmospheres to prevent oxidation .

How can researchers resolve contradictions in reported biological activities of this compound and its analogs?

Advanced Research Question
Contradictions often arise from structural variations (e.g., substituent positions) or assay conditions:

  • Structural Comparisons : Compare with analogs like ethyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate. The 2,4-dimethyl groups may sterically hinder enzyme binding vs. electron-withdrawing substituents in analogs .
  • Assay Standardization : Re-evaluate IC50_{50} values using uniform protocols (e.g., acetylcholinesterase inhibition assays at pH 7.4, 37°C) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify outliers or confounding variables .

What computational strategies are effective for predicting the reactivity and binding modes of this compound?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding between the carbamate carbonyl and catalytic serine residues .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

What mechanistic insights explain the regioselectivity of reactions involving this compound?

Advanced Research Question
Regioselectivity in substitution reactions is governed by:

  • Steric Effects : The 2,4-dimethyl groups hinder electrophilic attack at the ortho position, favoring para substitution in aromatic systems .
  • Electronic Effects : Electron-donating methyl groups activate the ring for electrophilic substitution but deactivate it toward nucleophilic agents .
  • Solvent Influence : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, enhancing reaction rates .

How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Advanced Research Question

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to increase electrophilicity and enzyme affinity .
  • Scaffold Hybridization : Fuse the carbamate with heterocycles (e.g., piperidine) to improve pharmacokinetic properties .
  • In Silico Screening : Use QSAR models to predict bioactivity based on descriptors like logP and polar surface area .

What methodological approaches address conflicting data on the environmental persistence of this compound?

Advanced Research Question

  • Controlled Degradation Studies : Simulate environmental conditions (UV exposure, microbial activity) and quantify degradation via LC-MS/MS .
  • Isotopic Labeling : Track 14^{14}C-labeled carbamate in soil/water systems to differentiate abiotic vs. biotic breakdown pathways .
  • Interlaboratory Validation : Harmonize protocols across labs to minimize variability in half-life measurements .

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